N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
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Overview
Description
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cycloheptyl group, a triazole ring, and a benzamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process:
Formation of the Cycloheptyl Group: The cycloheptyl group is synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the azide-alkyne cycloaddition.
Coupling with Benzamide: The final step involves coupling the cycloheptyl-triazole intermediate with benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
- N-[(1-aminocyclooctyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
- N-[(1-aminocyclopentyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide
Uniqueness
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide stands out due to its unique cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N5O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c18-17(9-5-1-2-6-10-17)13-19-16(23)14-7-3-4-8-15(14)22-12-11-20-21-22/h3-4,7-8,11-12H,1-2,5-6,9-10,13,18H2,(H,19,23) |
InChI Key |
LRJUSWJUTSRAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2N3C=CN=N3)N |
Origin of Product |
United States |
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